molecular formula C8H8OS2 B084258 Methylsulfanyl(phenylsulfanyl)methanone CAS No. 13509-29-0

Methylsulfanyl(phenylsulfanyl)methanone

Cat. No.: B084258
CAS No.: 13509-29-0
M. Wt: 184.3 g/mol
InChI Key: MSXKMQPVMYECGD-UHFFFAOYSA-N
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Description

Methylsulfanyl(phenylsulfanyl)methanone is a sulfur-containing methanone derivative characterized by the presence of both methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups. These compounds are typically synthesized via reactions involving ketones and sulfanylating agents, as seen in the preparation of aryl[2-(methylsulfanyl)quinolin-3-yl]methanones . The dual sulfanyl groups likely influence electronic properties, solubility, and reactivity, making such compounds relevant in organic synthesis and materials science.

Properties

CAS No.

13509-29-0

Molecular Formula

C8H8OS2

Molecular Weight

184.3 g/mol

IUPAC Name

methylsulfanyl(phenylsulfanyl)methanone

InChI

InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

MSXKMQPVMYECGD-UHFFFAOYSA-N

SMILES

CSC(=O)SC1=CC=CC=C1

Canonical SMILES

CSC(=O)SC1=CC=CC=C1

Synonyms

Dithiocarbonic acid S-methyl S-phenyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the methanone core significantly alter physical and chemical properties:

  • Methyl 2-[4-Chloro-2-(methylsulfanyl)-6-(phenylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (8b): Contains chloro, methylsulfanyl, and phenylsulfanyl groups.
  • 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone: The sulfonyl group (-SO₂Ph) is more electron-withdrawing than sulfanyl (-SPh), affecting reactivity and intermolecular interactions .

Physical Properties

Key data for selected compounds:

Compound Name/ID Molecular Weight Melting Point (°C) Decomposition Temp (°C) Density (g/cm³) Key Substituents Reference
Di(1H-tetrazol-5-yl) methanone oxime - - 288.7 - Tetrazole, oxime
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) - - 247.6 - Tetrazole, hydrazone
Compound 8b 323.03 145–147 - - Cl, -SMe, -SPh
(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone 264.3 - - - -F, -SMe
Compound 4 (orthorhombic crystal) - - - 1.675 -

Notes:

  • Thermal Stability : Tetrazole-based compounds exhibit higher decomposition temperatures (247–289°C) due to extensive hydrogen-bonding networks . Sulfanyl analogs likely have lower stability unless stabilized by aromatic or electron-withdrawing groups.
  • Melting Points : Chlorinated and sulfanyl-substituted compounds (e.g., 8b) show moderate melting points (145–147°C), influenced by crystal packing and hydrogen bonds .

Spectral Characteristics

  • IR and NMR Data: Compound 8b: IR peaks at 3400 cm⁻¹ (OH) and 1717 cm⁻¹ (C=O); ¹H NMR signals at δ 1.81 (s, 3H, -SMe) and δ 7.40–7.49 (aromatic protons) . (1H-Benzotriazol-1-yl)[4-(methylsulfanyl)phenyl]methanone (20): ¹H NMR δ 1.89 (s, 3H, -SMe) and δ 7.42–7.56 (aromatic protons), consistent with methylsulfanyl and benzotriazole groups .

Stability and Reactivity

  • Hydrogen Bonding: Crystal structures (e.g., 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone) reveal intermolecular C–H···O bonds, enhancing thermal stability .
  • Oxidative Sensitivity : Methylsulfanyl groups are prone to oxidation, whereas phenylsulfanyl groups offer greater steric protection .

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